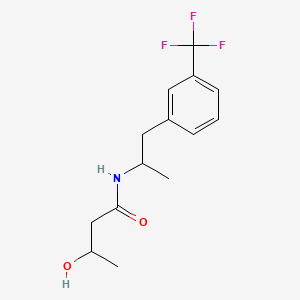
3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide is an organic compound with a complex structure that includes a hydroxy group, a butyramide moiety, and a trifluoromethylphenethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the butyramide core: This can be achieved by reacting butyric acid with an amine to form the corresponding amide.
Introduction of the hydroxy group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the trifluoromethylphenethyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an amine from the amide group.
Substitution: Introduction of various substituents at the trifluoromethyl group.
Applications De Recherche Scientifique
3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: Interacting with specific receptors on the cell surface or within the cell, leading to a cascade of biochemical events.
Inhibiting enzymes: Acting as an inhibitor of certain enzymes, thereby modulating metabolic pathways.
Modulating gene expression: Influencing the expression of genes involved in various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxybutyramide: Shares the hydroxy and amide groups but lacks the trifluoromethylphenethyl group.
N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide: Lacks the hydroxy group but has the trifluoromethylphenethyl and butyramide moieties.
3-Hydroxy-N-(m-trifluoromethylphenethyl)butyramide: Similar structure but without the alpha-methyl group.
Uniqueness
3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide is unique due to the presence of the trifluoromethylphenethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds.
Propriétés
Numéro CAS |
73758-50-6 |
|---|---|
Formule moléculaire |
C14H18F3NO2 |
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
3-hydroxy-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]butanamide |
InChI |
InChI=1S/C14H18F3NO2/c1-9(18-13(20)7-10(2)19)6-11-4-3-5-12(8-11)14(15,16)17/h3-5,8-10,19H,6-7H2,1-2H3,(H,18,20) |
Clé InChI |
SQXBFBUGGHLGRI-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



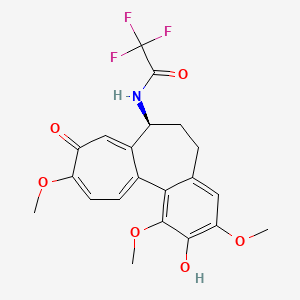
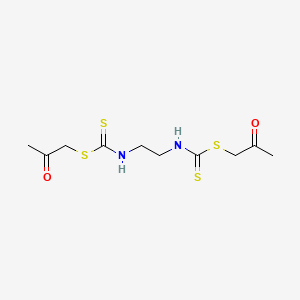
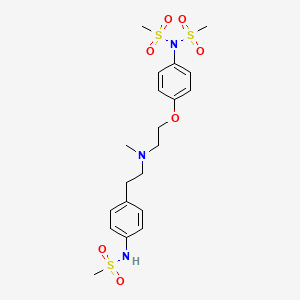
![4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13407194.png)
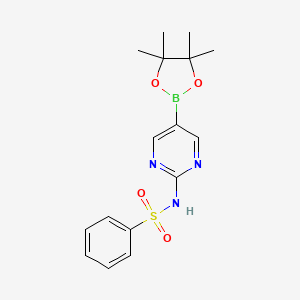


![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)




![{4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13407250.png)
